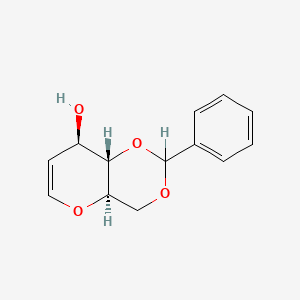

4,6-O-Benzylidene-D-glucal

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,6-O-Benzylidene-D-glucal involves a series of reactions starting from readily available materials. Chambers et al. (2003) described a facile synthesis from α-methyl glucopyranoside through selective triflation and iodide displacement at C-2, highlighting the compound's accessibility from inexpensive starting materials (Chambers, Evans, & Fairbanks, 2003). Another approach by Sakakibara et al. (2008) involves benzylidenation followed by sodium borohydride reduction, demonstrating an efficient route to the title compounds with high yields (Sakakibara et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound is crucial for its reactivity and the outcomes of its chemical transformations. Its structure has been characterized through various spectroscopic methods, providing insights into its conformation and reactivity patterns. For instance, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose has been studied, offering detailed insights into the spatial arrangement and protective group influence on the molecule's overall structure (Brito-Arias et al., 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its versatile nature in synthetic chemistry. Its reactivity has been explored in contexts such as Claisen-Schmidt type condensation reactions, deamination reactions, and cycloadditions, each demonstrating the compound's ability to serve as a building block for more complex molecules. For example, Akiya and Osawa (1959) investigated its deamination reactions, revealing insights into the mechanism and outcomes of these transformations (Akiya & Osawa, 1959).

Applications De Recherche Scientifique

Synthèse des oligosaccharides

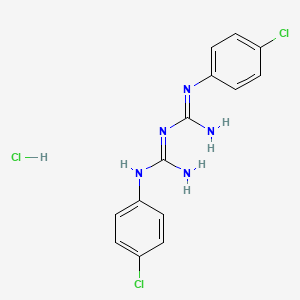

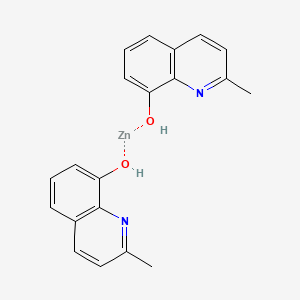

Le 4,6-O-benzylidene-D-glucal est un élément de construction important pour la synthèse en phase solution et en phase solide des oligosaccharides {svg_1} {svg_2}. Les oligosaccharides sont des glucides qui sont constitués de trois à dix sucres simples (monosaccharides) et jouent un rôle crucial dans divers processus biologiques.

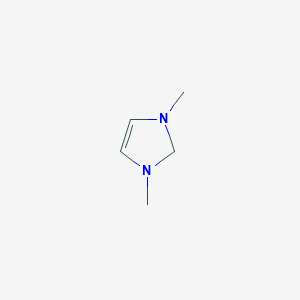

Recherche biomédicale

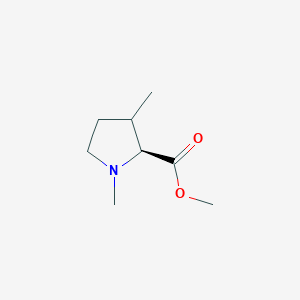

Ce composé est d'une importance capitale dans le secteur biomédical, trouvant des applications diverses dans la recherche et le développement de médicaments révolutionnaires {svg_3}.

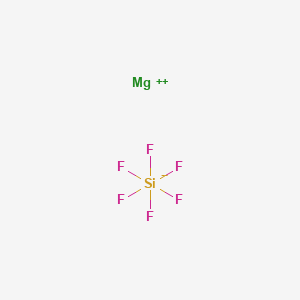

Recherche sur le cancer

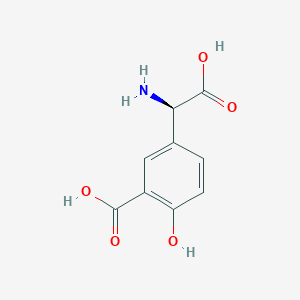

Dans le domaine de la recherche sur le cancer, le this compound est utilisé dans le développement de nouveaux agents thérapeutiques {svg_4}. Sa structure chimique unique lui permet d'interagir avec diverses cibles biologiques, conduisant potentiellement à de nouveaux traitements contre le cancer.

Recherche sur le diabète

Le this compound trouve également une application dans la recherche sur le diabète {svg_5}. Il peut être utilisé pour synthétiser des composés qui ont le potentiel de réguler les niveaux de sucre dans le sang, offrant une voie prometteuse pour le développement de nouveaux médicaments contre le diabète.

Recherche sur l'inflammation

Dans la recherche sur l'inflammation, le this compound est utilisé pour développer des composés capables de moduler la réponse inflammatoire de l'organisme {svg_6}. Cela peut conduire au développement de nouveaux médicaments pour traiter les affections caractérisées par une inflammation chronique.

Synthèse chimique

Le composé est utilisé en synthèse chimique, en particulier dans la préparation d'autres molécules complexes {svg_7}. Sa structure unique en fait un matériau de départ précieux dans diverses voies de synthèse.

Mécanisme D'action

Target of Action

4,6-O-Benzylidene-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten monosaccharides (simple sugars) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection, and inflammation.

Mode of Action

It is known to be an important intermediate in the preparation of various sugars . It is used in the synthesis of oligosaccharides, which involves the formation of glycosidic bonds between monosaccharide units. The benzylidene protecting group in the compound plays a crucial role in these reactions, preventing unwanted side reactions and ensuring the correct stereochemistry of the final product.

Biochemical Pathways

This compound is involved in the biochemical pathways related to the synthesis of oligosaccharides . These pathways are complex and involve multiple enzymatic reactions. The resulting oligosaccharides can affect various downstream processes, depending on their specific structures and the cells in which they are present.

Result of Action

The primary result of the action of this compound is the production of oligosaccharides . These oligosaccharides can have various effects at the molecular and cellular levels, depending on their specific structures. They can serve as energy sources, signaling molecules, or structural components of cells.

Safety and Hazards

4,6-O-Benzylidene-D-glucal is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Orientations Futures

Propriétés

IUPAC Name |

(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDUTBYCCVWPLD-FKJOKYEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63598-36-7, 14125-70-3 | |

| Record name | 4,6-O-Benzylidene-D-glucal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14125-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the 4,6-O-benzylidene protecting group in reactions involving D-glucal derivatives?

A: The 4,6-O-benzylidene group plays a crucial role in influencing the stereoselectivity of reactions involving D-glucal derivatives. For instance, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal occurs predominantly from the β-side, leading to the selective formation of β-D-manno and β-D-arabino adducts, respectively []. This contrasts with the results observed with peracetylated or perbenzylated D-glucal derivatives, highlighting the significant influence of the 4,6-O-benzylidene group on reaction outcomes.

Q2: How can 4,6-O-benzylidene-D-glucal be synthesized?

A: this compound can be prepared by reacting D-glucal with benzaldehyde []. This straightforward method highlights the accessibility of this important carbohydrate derivative for further synthetic applications.

Q3: Can this compound undergo epimerization, and if so, what catalysts are effective?

A: Yes, this compound can undergo epimerization at the allylic alcohol position. Cyclopentadienylruthenium catalysts, such as catalyst 1, have been shown to effectively mediate this epimerization in toluene, establishing an equilibrium with the corresponding D-allal epimer []. This epimerization strategy holds promise for developing new synthetic routes to various carbohydrate derivatives.

Q4: What are the potential applications of this compound in the synthesis of complex molecules?

A: this compound serves as a versatile building block in carbohydrate chemistry. It can be employed in various reactions, including additions to the double bond and modifications at the C-3 position. For instance, the chromous chloride-promoted addition of N-chloroamides to 3-O-acetyl-4,6-O-benzylidene-D-glucal, followed by solvolysis, provides a route to 2-amino-glucopyranosides []. This example illustrates the potential of this derivative in synthesizing biologically relevant aminosugars.

Q5: What structural information about a this compound derivative is revealed by X-ray crystallography?

A: X-ray crystallography of 1-O-benzoyl-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-arabino-hexopyranose, a derivative of this compound, confirmed its structure and provided detailed insights into its three-dimensional conformation []. This information is valuable for understanding the reactivity and potential biological activities of such carbohydrate derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)